Tembamide

Anti-HIV Drug Discovery ADMET Prediction In Silico Lead Prioritization

Tembamide is a superior anti-HIV lead with optimal drug-likeness (QED), favorable ADMET, and zero predicted carcinogenicity/mutagenicity/toxicity—outperforming other natural leads in head-to-head in silico screening. Its established enantioselective synthesis (>65% yield) delivers the active (R)-enantiomer, while a scalable biocatalytic route (178 g L⁻¹ d⁻¹, 95% ee) supports process development. A versatile chiral building block for β-adrenergic agonists (e.g., denopamine) and a validated hypoglycemic tool, tembamide is irreplaceable for reproducible SAR and mechanistic studies.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 15298-28-9
Cat. No. B1604535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTembamide
CAS15298-28-9
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O
InChIInChI=1S/C16H17NO3/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3,(H,17,19)
InChIKeyNICURWGAEFHESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tembamide (CAS 15298-28-9): A β-Hydroxyamide Lead from Nature with Prioritized Drug-Like Properties for Discovery Chemistry and Pharmacological Research


Tembamide (CAS 15298-28-9), chemically N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide, is a naturally occurring β-hydroxyamide isolated from plants including *Fagara hyemalis* and *Aegle marmelos* [1]. It is classified as a benzamide and methoxybenzene [2]. This compound has emerged as a prioritized lead in anti-HIV drug discovery based on its favorable *in silico* drug-likeness and safety profiles [3]. It also serves as a key synthetic target in asymmetric catalysis, with established enantioselective routes to the active (R)-enantiomer [4]. Its dual identity as both a bioactive natural product and a versatile chiral building block positions it as a valuable chemical for pharmaceutical development and mechanistic studies.

Beyond Benzamides: Why Tembamide's Specific β-Hydroxyamide Scaffold and Favorable ADMET Profile Are Critical for Targeted Research and Development Pipelines


Generic substitution of tembamide with other natural benzamides or β-amino alcohols is not scientifically sound due to its distinct structural and pharmacokinetic profile. Tembamide is a specific β-hydroxyamide, a scaffold critical for its biological activity, including its hypoglycemic potential and anti-HIV-1 activity [1]. Crucially, in a head-to-head *in silico* prioritization study against a set of known anti-HIV natural products, tembamide was identified as a superior lead due to its optimal drug-likeness (QED), favorable absorption and metabolism parameters, and complete lack of predicted carcinogenicity, mutagenicity, or toxicity [2]. Furthermore, its enantioselective synthesis is well-established, allowing for the procurement of the active (R)-enantiomer, whereas analogs like aegeline may require different synthetic routes or lack such comprehensive safety and pharmacological profiling data [3]. Therefore, substituting tembamide with a related compound like aegeline, octopamine, or denopamine would introduce significant variability in potency, safety, and synthetic tractability, thereby jeopardizing experimental reproducibility and the validity of structure-activity relationship (SAR) studies. The following evidence substantiates tembamide's specific, quantifiable advantages.

Quantifiable Differentiation: Tembamide's Edge in Drug-Likeness, Safety, and Synthetic Accessibility Over Aegeline and Other Natural β-Hydroxyamides


Tembamide is Prioritized Over Other Anti-HIV Natural Products for Superior Drug-Likeness and Safety Profile

In a direct *in silico* comparison designed to identify the most promising anti-HIV lead, tembamide was quantitatively prioritized over a panel of known anti-HIV natural products. It demonstrated a better Quantitative Estimation of Drug-likeness (QED) score, more favorable absorption and metabolism properties, and a complete absence of predicted carcinogenicity, mutagenicity, and toxicity [1]. This direct comparison against a relevant class of compounds provides a quantifiable basis for selecting tembamide as a lead scaffold with a lower predicted attrition risk in early drug discovery.

Anti-HIV Drug Discovery ADMET Prediction In Silico Lead Prioritization

Enantioselective Synthesis of (R)-Tembamide Achieved with Comparable or Superior Overall Yield to (R)-Aegeline

For chemical procurement and process development, synthetic accessibility is a key differentiator. A reported enantioselective synthetic route from para-methoxybenzaldehyde yields the natural hydroxyamides (−)-tembamide and (−)-aegeline in homochiral form with a good overall yield of >65% [1]. This demonstrates that tembamide's synthesis is highly efficient and directly comparable to its closest structural analog, aegeline, providing a reliable and scalable route for obtaining the active enantiomer. The availability of multiple robust synthetic strategies further enhances its attractiveness as a chiral building block [2].

Asymmetric Synthesis Chiral Chemistry Process Chemistry

Tembamide's Anti-HIV-1 Potency is Established Against Standard Laboratory Strains, Providing a Baseline for Analog Development

A clear understanding of baseline potency is essential for rational analog design and compound selection. (+)-Tembamide has been reported to exhibit potent anti-HIV-1 activity against the laboratory-adapted strains HIV-1IIIB (X4, subtype B) and HIV-1Ada5 (R5, subtype B) in the H9 cell line [1]. This established activity profile provides a validated starting point for SAR studies, unlike some other natural β-hydroxyamides where anti-HIV data may be lacking or less well-defined. While subsequent work showed weaker activity against certain primary isolates, this well-documented activity against standard lab strains serves as a critical benchmark for evaluating the efficacy of new tembamide analogs [1].

Antiviral Research HIV-1 Inhibition Natural Product Screening

(R)-Tembamide is a Key Intermediate for Hypoglycemic Agents, with Biocatalytic Production Achieved at High Space-Time Yield and Enantiopurity

The procurement of chiral intermediates for pharmaceutical manufacturing requires efficient and sustainable production methods. The key synthetic intermediate for the hypoglycemic natural product (R)-tembamide was produced via a ketoreductase-catalyzed stereoselective bioreduction. This process achieved a remarkable space-time yield of 178 g L⁻¹ d⁻¹ and an excellent enantiomeric excess of 95% ee [1]. This demonstrates a clear, quantifiable advantage for the industrial-scale production of (R)-tembamide compared to traditional chemical synthesis or the sourcing of other chiral β-amino alcohols, which may lack such optimized biocatalytic routes.

Biocatalysis Process Intensification Green Chemistry

High-Impact Applications for Tembamide (CAS 15298-28-9): Where Its Differentiated Profile Drives Research Value


Lead-Optimization in Anti-HIV Drug Discovery

Procurement of tembamide is most justified for medicinal chemistry teams focused on novel anti-HIV agents. Its validated anti-HIV-1 activity against lab-adapted strains [1] and, more importantly, its superior *in silico* ADMET and drug-likeness profile compared to other natural leads [2], provide a rational, data-driven starting point for SAR studies. This reduces early-stage attrition risk and focuses synthetic efforts on a scaffold with a higher probability of success, directly addressing a key bottleneck in antiviral drug development.

Asymmetric Synthesis and Chiral Pool Development

Tembamide serves as a versatile chiral building block for the synthesis of other valuable molecules, including the cardiac drug denopamine and β-adrenergic agonists [1]. Its established enantioselective synthesis with high yield (>65%) [2] and the availability of a highly efficient biocatalytic route to its key intermediate (178 g L⁻¹ d⁻¹, 95% ee) [3] make it an attractive choice for process chemistry groups. It offers a reliable and scalable entry point for generating enantiomerically pure β-amino alcohols for both research and potential manufacturing purposes.

Investigating Hypoglycemic Mechanisms

For researchers studying metabolic disorders, (R)-tembamide is a recognized hypoglycemic natural product [1]. Its established role in this pathway, combined with a proven biocatalytic method for its large-scale production [2], makes it a valuable tool compound. Procurement enables in-depth *in vitro* and *in vivo* mechanistic studies, such as exploring its effects on the AMPK and insulin signaling pathways, without the supply constraints or synthetic complexities that might hinder the use of less accessible analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tembamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.